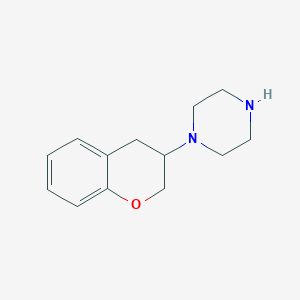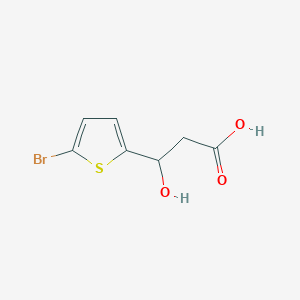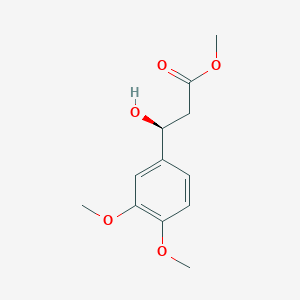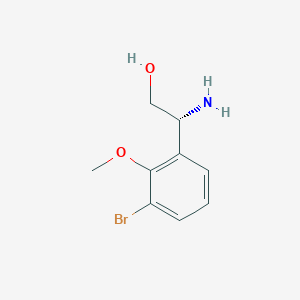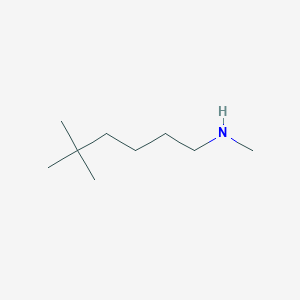
n,5,5-Trimethylhexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,5,5-Trimethylhexan-1-amine: is an organic compound with the molecular formula C9H21N . It is a primary amine characterized by a hexane backbone with three methyl groups attached to the third carbon atom. .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of halogenoalkanes with ammonia or amines.
Reductive Amination: Another method is the reductive amination of 3,5,5-trimethylhexanone using ammonia and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production often involves large-scale reductive amination processes due to their efficiency and high yield. The reaction conditions typically include a controlled temperature environment and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: can undergo oxidation reactions to form corresponding oxides or amides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenoalkanes and acid chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Produces oxides or amides.
Reduction: Produces secondary or tertiary amines.
Substitution: Produces substituted amines or other functionalized derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in organic synthesis to create more complex molecules.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Investigated for potential use in pharmaceuticals due to its structural properties.
Industry:
Polymer Production: Employed in the production of polymers and other industrial chemicals.
Mechanism of Action
Molecular Targets and Pathways: n,5,5-Trimethylhexan-1-amine acts primarily through its amine group, which can form hydrogen bonds and interact with various biological molecules. It can act as a nucleophile in biochemical reactions, targeting electrophilic centers in enzymes and other proteins.
Comparison with Similar Compounds
3,5,5-Trimethylhexan-1-amine hydrochloride: Similar structure but with a hydrochloride group attached.
3,5,5-Trimethylhexylamine: Another name for the same compound.
Uniqueness: n,5,5-Trimethylhexan-1-amine is unique due to its specific arrangement of methyl groups, which can influence its reactivity and interactions compared to other primary amines .
Properties
CAS No. |
6945-41-1 |
|---|---|
Molecular Formula |
C9H21N |
Molecular Weight |
143.27 g/mol |
IUPAC Name |
N,5,5-trimethylhexan-1-amine |
InChI |
InChI=1S/C9H21N/c1-9(2,3)7-5-6-8-10-4/h10H,5-8H2,1-4H3 |
InChI Key |
NURZVPRNXISZKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


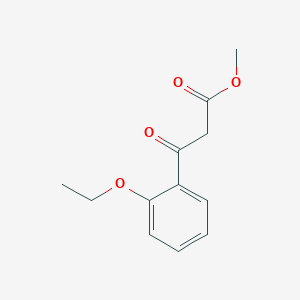
![1-[(2S)-2-hydroxypropyl]piperidin-2-one](/img/structure/B13593114.png)
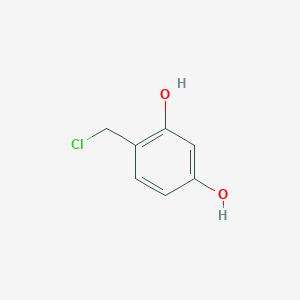
![3-bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline,cis](/img/structure/B13593155.png)
![4-[(3R)-3-aminopyrrolidin-1-yl]-N,N,5,6-tetramethylpyrimidine-2-carboxamide](/img/structure/B13593163.png)
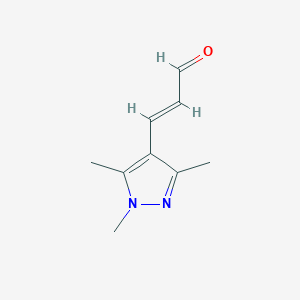
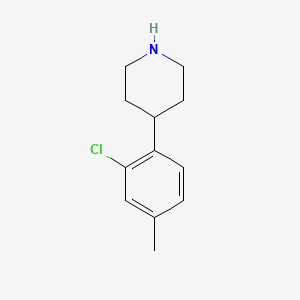


![O-[2-(2-chlorophenyl)ethyl]hydroxylamine](/img/structure/B13593189.png)
